molecular formula C19H12ClFN4O3 B2511327 1-((3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione CAS No. 1251692-41-7

1-((3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2511327
CAS No.: 1251692-41-7
M. Wt: 398.78
InChI Key: DTIDNLPRQQFDFK-UHFFFAOYSA-N
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Description

1-((3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H12ClFN4O3 and its molecular weight is 398.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound "1-((3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione" and its derivatives have been a topic of interest in the synthesis and spectral characterization of various heterocyclic compounds. Studies have demonstrated the synthesis of related derivatives through reactions involving starting materials like 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with various electrophilic reagents. These synthesized derivatives have been structurally characterized using analytical and spectral methods, showcasing their potential in various applications (Mahmoud et al., 2012).

Biological Activity and Applications

The compound and its related derivatives have been studied for their biological activities. For instance, derivatives like 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles have been synthesized and evaluated for their antibacterial activities against various bacterial strains, demonstrating significant efficacy in certain cases. The structural characteristics and bioactivity of these compounds have been thoroughly studied, indicating their potential in medicinal and pharmaceutical applications (Rai et al., 2009).

Properties

IUPAC Name

1-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O3/c20-14-10-12(6-7-15(14)21)17-22-16(28-23-17)11-24-8-9-25(19(27)18(24)26)13-4-2-1-3-5-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIDNLPRQQFDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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